molecular formula C8H5F3INO2 B14067158 Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-

Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-

Katalognummer: B14067158
Molekulargewicht: 331.03 g/mol
InChI-Schlüssel: GFDBIFVBTCARSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- typically involves multiple steps. One common method starts with the iodination of a precursor compound, such as methyl anthranilate, followed by a series of reactions including Sandmeyer reaction and chlorination . The final product is obtained through hydrolysis and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce production costs. Key steps include iodination, chlorination, and hydrolysis, with careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism by which Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The amino group can participate in hydrogen bonding, while the iodine and trifluoromethyl groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other substituted benzoic acids such as:

Uniqueness

What sets Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- apart is the combination of its functional groups. The presence of both iodine and trifluoromethyl groups on the same molecule provides unique electronic and steric properties, making it particularly useful in specialized applications .

Eigenschaften

Molekularformel

C8H5F3INO2

Molekulargewicht

331.03 g/mol

IUPAC-Name

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F3INO2/c9-8(10,11)4-2-6(13)3(7(14)15)1-5(4)12/h1-2H,13H2,(H,14,15)

InChI-Schlüssel

GFDBIFVBTCARSL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1I)C(F)(F)F)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.